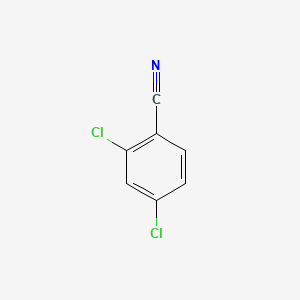

2,4-Dichlorobenzonitrile

Vue d'ensemble

Description

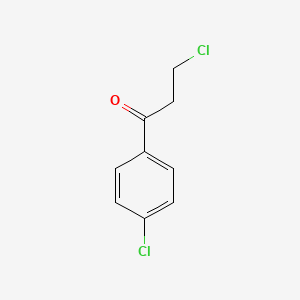

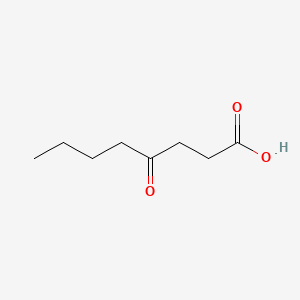

2,4-Dichlorobenzonitrile is an organic compound with the molecular formula C₇H₃Cl₂N. It is a white to almost white crystalline powder and is used as an intermediate in the synthesis of various agrochemicals, pharmaceuticals, and other chemical intermediates .

Mécanisme D'action

Target of Action

It’s known that dichlorobenzonitriles are important organic intermediates for the production of many fine chemicals .

Mode of Action

The mode of action of 2,4-Dichlorobenzonitrile involves its preparation through the direct ammoxidation of 2,4-dichlorobenzyl chloride . This process yields a higher result at a much lower reaction temperature compared to the ammoxidation of 2,4-dichlorotoluene . This suggests that the multi-chlorobenzyl chlorides could be successfully ammoxidized to corresponding benzonitriles .

Biochemical Pathways

It’s known that dichlorobenzonitriles can be prepared via various routes, including traditional sandmeyer reaction, cyanidation of halogenated aromatics, reaction of aromatic aldehyde or carboxylic acid with amino compounds, dehydration of amide or aldoxime, and catalytic ammoxidation of benzyl alcohols or methyl aromatics .

Pharmacokinetics

It’s known that the compound has a molecular weight of 172011 .

Result of Action

It’s known that the compound is used as an intermediate for the synthesis of agrochemicals, pharmaceuticals, and chemical intermediates .

Action Environment

It’s known that due to its specific melting range, the product may be solid, liquid, a solidified melt, or a supercooled melt .

Analyse Biochimique

Biochemical Properties

2,4-Dichlorobenzonitrile plays a significant role in biochemical reactions, particularly in the inhibition of cellulose biosynthesis. It interacts with enzymes involved in the synthesis of cellulose, such as cellulose synthase . The compound binds to these enzymes, inhibiting their activity and preventing the formation of cellulose. This interaction leads to the accumulation of callose, a polysaccharide, in place of cellulose . Additionally, this compound has been shown to interact with other biomolecules, such as pectin and extensin, which are components of the plant cell wall .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In plant cells, it inhibits cellulose synthesis, leading to the accumulation of callose and other polysaccharides . This disruption in cellulose synthesis affects cell wall integrity and structure, resulting in altered cell function. The compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, in pollen tubes of Pinus bungeana, this compound affects the organization of the cytoskeleton and vesicle trafficking, leading to changes in tube wall components and morphology .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to cellulose synthase enzymes, inhibiting their activity and preventing cellulose synthesis . This inhibition leads to the accumulation of callose and other polysaccharides in the cell wall. The compound also affects the organization of the cytoskeleton and vesicle trafficking, which are essential for cell wall construction and maintenance . Additionally, this compound may influence gene expression by altering the transcription of genes involved in cellulose synthesis and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound results in the inhibition of cellulose synthesis and the accumulation of callose . Long-term exposure, however, can lead to more profound changes in cell wall composition and structure, as well as alterations in cellular metabolism and gene expression . The stability and degradation of this compound in laboratory settings are also important factors that influence its effects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, this compound can cause significant toxicity and adverse effects . For example, high doses of the compound can lead to the disruption of cellular processes, such as enzyme activity and gene expression, resulting in cellular damage and dysfunction . Threshold effects and toxic doses should be carefully considered when studying the effects of this compound in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis and degradation of cellulose . The compound interacts with enzymes such as cellulose synthase, inhibiting their activity and preventing cellulose synthesis . This inhibition leads to the accumulation of callose and other polysaccharides in the cell wall. Additionally, this compound may affect other metabolic pathways by altering the activity of enzymes and the levels of metabolites involved in cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins . The compound can be transported across cell membranes and distributed to different cellular compartments, where it exerts its effects on cellulose synthesis and other cellular processes . The localization and accumulation of this compound within cells and tissues can also affect its activity and function .

Subcellular Localization

The subcellular localization of this compound is primarily within the cell wall, where it interacts with cellulose synthase enzymes and other biomolecules involved in cellulose synthesis . The compound may also be localized in other cellular compartments, such as the cytoplasm and vesicles, where it affects the organization of the cytoskeleton and vesicle trafficking . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are important factors that influence its subcellular localization and activity .

Méthodes De Préparation

2,4-Dichlorobenzonitrile can be synthesized through several methods. One common method involves the direct ammoxidation of 2,4-dichlorobenzyl chloride. This process is carried out at a lower reaction temperature compared to the ammoxidation of 2,4-dichlorotoluene, resulting in higher yields . Another method involves the reaction of 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride to form 2,4-dichlorobenzaldoxime, which is then treated with acetic anhydride to produce this compound .

Analyse Des Réactions Chimiques

2,4-Dichlorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Reduction Reactions: It can be reduced to form 2,4-dichlorobenzylamine.

Oxidation Reactions: It can be oxidized to form 2,4-dichlorobenzoic acid.

Common reagents used in these reactions include sodium hydroxide for substitution reactions, lithium aluminum hydride for reduction reactions, and potassium permanganate for oxidation reactions. The major products formed from these reactions include 2,4-dichlorobenzylamine and 2,4-dichlorobenzoic acid .

Applications De Recherche Scientifique

2,4-Dichlorobenzonitrile is widely used in scientific research due to its versatility. It serves as an intermediate in the synthesis of various agrochemicals, pharmaceuticals, and dyes. It is also used in the production of engineering plastics and photosensitive materials . In biology, it is used as a tool to study the effects of nitrile compounds on cellular processes. In medicine, it is used in the synthesis of drugs with potential therapeutic applications .

Comparaison Avec Des Composés Similaires

2,4-Dichlorobenzonitrile is similar to other dichlorobenzonitriles such as 2,6-dichlorobenzonitrile and 3,4-dichlorobenzonitrile. it is unique in its specific substitution pattern, which affects its reactivity and applications. For example, 2,6-dichlorobenzonitrile is widely used as a herbicide, while this compound is more commonly used as an intermediate in chemical synthesis .

Similar Compounds

- 2,6-Dichlorobenzonitrile

- 3,4-Dichlorobenzonitrile

- 2,5-Dichlorobenzonitrile

These compounds share similar chemical structures but differ in their specific applications and reactivity .

Propriétés

IUPAC Name |

2,4-dichlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUHREVRSOOQJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30215943 | |

| Record name | 2,4-Dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6574-98-7 | |

| Record name | 2,4-Dichlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6574-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006574987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for producing 2,4-Dichlorobenzonitrile?

A1: this compound can be synthesized through several methods. One approach involves the ammoxidation of 2,4-dichlorotoluene using a fluidized bed reactor with a specific catalyst. [, ] This method aims to address the limitations of traditional fixed bed reactors, such as poor fluidization and low yield. Another method involves a two-step process starting with the reaction of 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride to yield 2,4-dichlorobenzaldoxime, which is then reacted with acetic anhydride to produce this compound. [] This method boasts a high yield (90%) and practicality. A third method uses this compound as a starting material to prepare 2,4-dichlorobenzoic acid via hydrolysis. []

Q2: What are the key physical and spectroscopic characteristics of this compound?

A2: Research provides insights into the thermodynamic properties of this compound, including vapor pressure data for both its crystalline and liquid phases obtained through techniques like the Knudsen effusion method and capacitance diaphragm manometers. [] Studies have also investigated its molecular properties using spectroscopic techniques like laser Raman, IR, and FT-IR/FT-Raman spectroscopy coupled with DFT calculations. [, ] These techniques provide valuable information about the compound's structure, vibrational modes, and electronic properties.

Q3: How does the structure of this compound influence its reactivity?

A3: The presence of the nitrile group in this compound makes it susceptible to nucleophilic attack. Research explores the dimerization of aromatic nitrile oxides, including this compound oxide, in the presence of pyridine. [] This reaction proceeds through a proposed mechanism involving the formation of an intermediate adduct between the nitrile oxide and pyridine, highlighting the influence of the nitrile group on the compound's reactivity. Furthermore, studies investigated the reactions of this compound oxide with enolizable Schiff bases, further elucidating its reactivity profile. []

Q4: Has this compound been explored in polymer chemistry?

A4: Yes, this compound has found applications in polymer synthesis. It serves as a co-monomer in the preparation of poly(arylene sulfides). [] Specifically, it is used alongside m-benzenedithiol and aromatic dibromides to introduce pendant cyano groups along the polymer chains. These modified poly(phenylene sulfides) exhibit different properties compared to their unmodified counterparts, showcasing the versatility of this compound in material science.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.